5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
The compound “5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide” is a complex organic molecule. While there is limited information available specifically on this compound, it is likely to be an important intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo and chloro groups, the formation of the pyridine ring, and the attachment of the N-[2-(2-methoxyethoxy)ethyl] group. Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, halogenated pyridines typically have relatively high melting points, and the presence of the bromo and chloro groups would make the compound relatively dense .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide” would require appropriate safety precautions. It is likely that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may also cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-17-4-5-18-3-2-14-11(16)8-6-9(12)10(13)15-7-8/h6-7H,2-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAAHDCWVMAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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